N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine
Overview
Description
N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is a useful research compound. Its molecular formula is C16H27BN2O3 and its molecular weight is 306.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Cleavage and Biological Activities
A study by Babu et al. (2017) demonstrated the synthesis of Ni(II) and Zn(II) complexes from bidentate isomeric pyridyl tetrazole ligands, including N,N-dimethyl-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)propan-1-amine. These complexes showed significant nuclease activity, suggesting potential applications in DNA cleavage, as well as antioxidant and moderate nematicidal activities, indicating a potential in biological applications (Babu et al., 2017).
Synthesis and Characterization of Complex Compounds
Huang et al. (2011) focused on the catalytic enantioselective borane reduction of benzyl oximes, preparing compounds like (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride. This study contributes to the understanding of the synthesis and characterization of complex chemical structures, which are essential in various scientific research applications (Huang et al., 2011).
Molecular Structure and Physicochemical Properties
P.-Y. Huang et al. (2021) conducted research on boric acid ester intermediates, including structural confirmation by FTIR, NMR, and mass spectrometry. Their study also involved crystallographic and conformational analyses, offering insights into the molecular structure and physicochemical properties of compounds related to N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine (P.-Y. Huang et al., 2021).
Fluorescence Probes and Detection of Hydrogen Peroxide
Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, which included derivatives of the compound for the detection of hydrogen peroxide. The study highlights the potential application of these compounds in creating sensitive and selective fluorescence probes for biochemical analyses (Lampard et al., 2018).
Antimicrobial Studies
Tayade et al. (2012) synthesized variants of N,N-dimethyl-3-pyridin-2-yl-propan-1-amine and evaluated them for antimicrobial properties. This indicates potential applications in developing new antimicrobial agents for pharmaceutical use (Tayade et al., 2012).
Coordination Polymer Synthesis
Al-Fayaad et al. (2020) reported the synthesis of a two-dimensional coordination polymer using a derivative of the compound. This research opens avenues in materials science, particularly in the creation of novel polymers with specific structural properties (Al-Fayaad et al., 2020).
Vibrational Spectroscopy and Molecular Analysis
Renuga et al. (2014) conducted a study on N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine using FTIR and FT-Raman spectroscopy. This research provides a detailed analysis of vibrational properties, which are crucial in understanding the molecular behavior of such compounds (Renuga et al., 2014).
Pharmaceutical Synthesis Applications
A study by Tawar et al. (2017) on the synthesis of optically pure D(+)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine highlights its applications in pharmaceutical synthesis, particularly in the production of enantiopure drugs (Tawar et al., 2017).
Mechanism of Action
Target of Action
It’s known that boronic esters like this compound are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers the organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds produced.
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity can be influenced by various factors, including its structure and the conditions under which it’s stored .
Result of Action
The primary result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including potential drug molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of hydrolysis of similar boronic pinacol esters has been found to be dependent on the pH of the environment . Additionally, the compound’s stability can be affected by exposure to light and air .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine plays a significant role in biochemical reactions due to its boron-containing structure. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that involve boron-mediated transformations. For instance, it can act as a ligand for certain enzymes, enhancing their catalytic activity. Additionally, the compound’s boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a tool for probing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of its boron moiety to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other DNA-binding proteins. These molecular interactions ultimately lead to alterations in cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, the compound may be metabolized through oxidation-reduction reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
N,N-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-9-14(18-12-13)20-11-7-10-19(5)6/h8-9,12H,7,10-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJUJXPYTLOKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592132 | |
Record name | N,N-Dimethyl-3-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918643-56-8 | |
Record name | N,N-Dimethyl-3-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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